N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)piperazine-1-carboxamide
- 4-(2-methoxyphenyl)piperazine-1-carboxamide
- N-(3,4-dichlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both 3,4-dichlorophenyl and 2-methoxyphenyl groups, which may confer distinct pharmacological properties compared to similar compounds. These structural features could influence its binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C18H19Cl2N3O2 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-25-17-5-3-2-4-16(17)22-8-10-23(11-9-22)18(24)21-13-6-7-14(19)15(20)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
InChI Key |
LLVLDRIMRKTLSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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